molecular formula C14H12BrNO3S3 B2440722 5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide CAS No. 1327320-74-0

5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

Cat. No. B2440722
CAS RN: 1327320-74-0
M. Wt: 418.34
InChI Key: CBEZYIMTLOHEIO-UHFFFAOYSA-N
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Description

5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide, also known as compound 1, is a novel sulfonamide derivative that has gained attention in recent years due to its potential application in scientific research. This compound has been synthesized using a variety of methods and has been found to exhibit unique biochemical and physiological effects. In

Scientific Research Applications

Synthetic Routes and Derivatization

The synthesis and derivatization of sulfonamide derivatives, including those based on thiophene and furan scaffolds, have been a subject of research due to their potential in creating novel compounds with varied applications. Hartman and Halczenko (1990) detailed the preparation of novel arylsulfonylthiophene- and furan-2-sulfonamides, demonstrating the versatility of these compounds in chemical synthesis. The study highlighted methods for achieving bromomethyl analogues and subsequent amine derivatives of thiophenesulfonamides, underscoring the compound's synthetic utility (Hartman & Halczenko, 1990).

Pharmacological Potentials

In pharmacological research, sulfonamide derivatives have been investigated for various biological activities. One study reported the synthesis of thiophene sulfonamide derivatives and evaluated their urease inhibition and hemolytic activities. These compounds, including variations synthesized from 5-bromo-thiophene-2-sulfonamide, showed significant biological activity, with particular derivatives exhibiting potent urease inhibition. This underscores the potential of such compounds in developing new pharmacological agents (Noreen et al., 2017).

Material Science Applications

The interaction of thiophene derivatives with micellar solutions of anionic surfactants has been explored to understand their solubilization behavior, which is crucial for their applications in material science. Saeed et al. (2017) conducted detailed investigations on the solubilization of thiophene derivatives, including 5-bromothiophene-2-sulfonamide, by sodium dodecyl sulphate (SDS) micellar solutions. The study provided insights into the thermodynamics of solubilization, offering a foundation for the use of these compounds in the development of materials with tailored properties (Saeed et al., 2017).

properties

IUPAC Name

5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S3/c15-13-3-4-14(21-13)22(17,18)16(8-11-5-7-20-10-11)9-12-2-1-6-19-12/h1-7,10H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEZYIMTLOHEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CSC=C2)S(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-2-sulfonamide

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